1,2-dimethyl-4-phenyl-1H-imidazol-5-amine
Description
Historical Context and Evolution of Imidazole (B134444) Chemistry
The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and ammonia (B1221849). organic-chemistry.org This initial discovery, originally naming the compound glyoxaline, opened the door to a new class of heterocyclic compounds. organic-chemistry.orglongdom.org While the initial synthesis methods provided relatively low yields, they laid the groundwork for the creation of a multitude of C-substituted imidazoles. organic-chemistry.org Over the decades, the synthesis of imidazoles has evolved significantly, with numerous methods now available, including multicomponent reactions and microwave-assisted protocols, allowing for the efficient and regioselective construction of highly substituted imidazole derivatives. organic-chemistry.org This evolution in synthetic methodology has been a critical driver in the exploration and application of imidazole-based compounds.
Significance of the Imidazole Heterocyclic Scaffold in Contemporary Chemical Research
The imidazole ring is a structure of immense interest in modern chemical research due to its unique electronic and structural features. It is an aromatic and amphoteric molecule, meaning it can act as both a weak acid and a weak base. longdom.org This dual nature, along with its ability to participate in hydrogen bonding and coordinate with metal ions, makes it a highly versatile building block in supramolecular chemistry and materials science. nih.gov The imidazole nucleus is a fundamental component of many important biological molecules, including the amino acid histidine, histamine, and purines, which form the basis of DNA. longdom.org Its presence in these vital natural products underscores its fundamental role in biochemistry and has inspired chemists to incorporate the imidazole scaffold into a wide array of synthetic targets.
Overview of Bioactive Imidazole Derivatives and Their Relevance in Drug Discovery Research
The imidazole scaffold is a highly "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a wide range of biological targets with high affinity. nih.gov This has led to the development of a vast number of imidazole-containing drugs with diverse therapeutic applications. Imidazole derivatives have been successfully developed as antifungal, antibacterial, anti-inflammatory, anticancer, and antiviral agents. longdom.orgktu.edu.tr The development of cimetidine, an H2 receptor antagonist for the treatment of peptic ulcers, was a landmark achievement that highlighted the therapeutic potential of imidazole-based drugs and spurred further research in this area. The ability of the imidazole ring to serve as a bioisostere for other functional groups and to engage in key binding interactions with enzymes and receptors continues to make it a focal point in the design and discovery of new therapeutic agents. longdom.orgnih.gov
Chemical Identity and Properties of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine
While extensive research on the specific biological activities of this compound is not widely available in published literature, its chemical identity is established. It is recognized as a distinct chemical entity, available from suppliers of chemical building blocks for research purposes. bldpharm.com
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1040040-76-3 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | This compound |
Data sourced from available chemical supplier information. bldpharm.com
Synthesis and Potential Research Applications
Specific, documented synthesis routes for this compound are not detailed in readily accessible scientific literature. However, general synthetic strategies for substituted imidazoles can provide a theoretical framework for its preparation. Multi-component reactions involving an alpha-halo ketone, an aldehyde, an amine, and an ammonia source are common for constructing the imidazole core. organic-chemistry.org For this specific molecule, a plausible route could involve the reaction of a substituted alpha-aminoketone with N-methyl-thioacetamide, followed by further modifications.
Given the known bioactivities of structurally related compounds, this compound could be a valuable intermediate or building block in several areas of chemical and pharmaceutical research:
Medicinal Chemistry: As a substituted amino-imidazole, it could serve as a scaffold for the synthesis of novel kinase inhibitors, which are a critical class of anticancer drugs. The substitution pattern offers multiple points for chemical modification to optimize binding to target proteins.
Materials Science: The aromatic nature of the phenyl and imidazole rings, combined with the presence of amine and methyl groups, could make this compound a candidate for the development of novel organic electronic materials or as a ligand for the synthesis of metal-organic frameworks (MOFs).
Agrochemical Research: Heterocyclic compounds are frequently used in the development of new pesticides and herbicides. The unique substitution of this imidazole derivative could be explored for potential applications in agriculture.
Research on closely related compounds, such as 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives, has shown that this class of molecules can exhibit significant antifungal and antibacterial properties. ktu.edu.trnih.gov This suggests that this compound could be a promising starting point for the development of new antimicrobial agents.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-5-phenylimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-13-10(11(12)14(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLXEHLJLHKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Derivatization Pathways of 1,2 Dimethyl 4 Phenyl 1h Imidazol 5 Amine
Electrophilic and Nucleophilic Reactions of the Imidazole (B134444) Nucleus
The imidazole ring is inherently electron-rich and, as such, is highly reactive towards electrophilic attack. In the case of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine, the reactivity is further amplified by the presence of the N-methyl and C-methyl groups, and particularly the C5-amino group, all of which are electron-donating. These groups increase the electron density of the imidazole ring, making it more nucleophilic than imidazole itself.
Electrophilic Substitution: Electrophilic substitution on an imidazole ring typically occurs at the C4 or C5 positions. However, since these positions are already substituted in the target molecule, electrophilic attack would be directed to the C2 position if it were unsubstituted. In this specific compound, all ring carbons bear substituents. The high electron density may still facilitate reactions with strong electrophiles, potentially leading to addition or ring-opening under harsh conditions. More commonly, the reactivity of the substituents themselves will be influenced.
Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is generally uncommon unless the ring is activated by strongly electron-withdrawing groups. Given that this compound is substituted with electron-donating groups, the imidazole nucleus is electron-rich and thus resistant to attack by nucleophiles. Such reactions would require extreme conditions or transformation of the existing substituents into effective leaving groups.
Table 1: Predicted Reactivity of the Imidazole Nucleus
| Reaction Type | Reagent/Conditions | Predicted Outcome | Rationale |
| Electrophilic Attack | Strong Electrophiles (e.g., Br₂, strong acids) | Potential for addition or ring-opening, though substituent reaction is more likely. | The imidazole ring is highly activated by three electron-donating groups (-NH₂, -CH₃, -CH₃), making it highly nucleophilic. |
| Nucleophilic Attack | Nucleophiles (e.g., Nu⁻) | No reaction expected. | The ring is electron-rich and lacks suitable leaving groups, making it inert to nucleophilic aromatic substitution. |
Functional Group Transformations of the Phenyl Substituent
The phenyl group at the C4 position can undergo functionalization, primarily through electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic properties of the imidazole moiety acting as a substituent on the benzene (B151609) ring. The imidazole group is generally considered an activating group and directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.orgyoutube.com This is due to the ability of the nitrogen lone pairs to donate electron density into the phenyl ring through resonance.
Common electrophilic aromatic substitution reactions that could be applied to the phenyl ring include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.
Halogenation: Using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or Cl₂ with FeCl₃ to introduce a halogen atom.
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group.
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst like AlCl₃ to introduce an alkyl or acyl group.
The substitution would be expected to occur primarily at the para position of the phenyl ring due to reduced steric hindrance compared to the ortho positions, which are adjacent to the bulky imidazole ring.
Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Phenyl Substituent
| Reaction Type | Reagent/Conditions | Predicted Major Product | Directing Influence |
| Nitration | HNO₃, H₂SO₄ | 1,2-dimethyl-4-(4-nitrophenyl)-1H-imidazol-5-amine | The imidazole ring is an ortho, para-director. The para-product is favored due to sterics. |
| Bromination | Br₂, FeBr₃ | 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine | The imidazole ring is an ortho, para-director. The para-product is favored due to sterics. |
| Sulfonation | Fuming H₂SO₄ | 4-(5-amino-1,2-dimethyl-1H-imidazol-4-yl)benzenesulfonic acid | The imidazole ring is an ortho, para-director. The para-product is favored due to sterics. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(5-amino-1,2-dimethyl-1H-imidazol-4-yl)phenyl)ethan-1-one (for R=CH₃) | The imidazole ring is an ortho, para-director. The para-product is favored due to sterics. |
Reactivity Profiles of the Primary Amine Moiety
The primary amine at the C5 position is a key center of reactivity, behaving as a potent nucleophile. It can readily participate in a variety of common amine reactions.
N-Alkylation: The amine can be alkylated by reacting with alkyl halides. wikipedia.orgyoutube.comyoutube.com This reaction introduces an alkyl group onto the nitrogen atom, forming a secondary amine, which can potentially be further alkylated to a tertiary amine.
N-Acylation: The primary amine can react with acylating agents such as acid chlorides or anhydrides to form amides. google.comkyoto-u.ac.jpnih.govyoutube.com This is a robust and high-yielding transformation. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.
Diazotization: Aromatic and heteroaromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). researchgate.netnih.govorganic-chemistry.org Diazotization of 5-aminoimidazoles is a known process, leading to the formation of diazonium salts or diazoimidazoles, which are versatile intermediates for further synthesis. researchgate.net These intermediates can undergo various subsequent reactions, such as Sandmeyer-type reactions to introduce a range of functional groups.
Table 3: Predicted Reactions of the Primary Amine Moiety
| Reaction Type | Reagent/Conditions | Predicted Product |
| N-Alkylation | CH₃I, base | N,1,2-trimethyl-4-phenyl-1H-imidazol-5-amine |
| N-Acylation | Acetyl chloride, base | N-(1,2-dimethyl-4-phenyl-1H-imidazol-5-yl)acetamide |
| Diazotization | NaNO₂, HCl, 0-5 °C | 1,2-dimethyl-4-phenyl-1H-imidazol-5-diazonium chloride |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | Secondary amine derivative |
Cycloaddition Reactions Involving Imidazole Derivatives (e.g., Diels-Alder)
The imidazole ring can function as a diene or a dienophile in cycloaddition reactions, though its aromaticity makes this less favorable than for non-aromatic systems. However, a specific type of cycloaddition, the inverse-electron-demand Diels-Alder (IEDDA) reaction, is well-documented for electron-rich imidazoles. nih.govacs.orgnih.govwikipedia.orgresearchgate.net In an IEDDA reaction, an electron-rich diene (or in this case, a dienic heterocycle) reacts with an electron-poor dienophile.
Given that this compound is highly electron-rich due to its substituents, it is a prime candidate to act as the diene component in IEDDA reactions. It would be expected to react with electron-deficient dienophiles, such as 1,2,4-triazines or 1,2,4,5-tetrazines, to form new fused heterocyclic systems after subsequent elimination of a small molecule like nitrogen. The reaction requires electron-donating groups on the imidazole, a condition which is met in the title compound. acs.org
Table 4: Predicted Cycloaddition Reactivity
| Reaction Class | Partner Type | Predicted Behavior | Rationale |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Electron-deficient dienophiles (e.g., 1,2,4-triazines, dimethyl acetylenedicarboxylate) | The imidazole acts as the electron-rich diene component. | The ring is highly activated by multiple electron-donating groups, making it suitable for IEDDA reactions. acs.orgnih.govwikipedia.org |
Ligand Exchange Reactions and Complex Formation in Imidazole Coordination Chemistry
The imidazole ring is a ubiquitous ligand in coordination chemistry and bioinorganic chemistry, most famously represented by the histidine residue in proteins. wikipedia.org It typically coordinates to metal ions through the lone pair of its sp²-hybridized 'pyridine-like' nitrogen atom (N3). In this compound, the N3 atom is methylated, leaving the exocyclic primary amine and the 'pyrrole-like' N1 atom as potential coordination sites. However, direct coordination at N1 is less common.
More significantly, the presence of the C5-amino group next to the C4-phenyl substituent allows the molecule to potentially act as a bidentate ligand. mdpi.comnih.govresearchgate.netrsc.org It could chelate a metal ion using the N1 nitrogen and the nitrogen of the primary amine, forming a stable five-membered ring. This bidentate coordination mode is common for ligands with donor atoms in a 1,4-relationship on a heterocyclic scaffold. Such complexes can participate in ligand exchange reactions, where one or more ligands in a metal's coordination sphere are replaced by the imidazole derivative.
Table 5: Predicted Coordination Chemistry Profile
| Coordination Mode | Metal Ions | Potential Complex Type | Rationale |
| Monodentate | Transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺) | [M(L)ₓ]ⁿ⁺ | Coordination via the N1 nitrogen, though less common. |
| Bidentate (Chelating) | Transition metals (e.g., Pd²⁺, Pt²⁺, Ru²⁺) | [M(L)₂]ⁿ⁺ or [M(L)Cl₂] | Coordination via the N1 nitrogen and the exocyclic C5-amino group, forming a stable chelate ring. mdpi.comnih.gov |
Computational and Theoretical Investigations of 1,2 Dimethyl 4 Phenyl 1h Imidazol 5 Amine and Its Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of imidazole (B134444) derivatives. tandfonline.comresearchgate.net DFT methods allow for the accurate determination of molecular structures and electronic properties by solving the Schrödinger equation in an approximate manner. researchgate.net
The first step in the computational analysis of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine is the optimization of its geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. nih.gov For a molecule with flexible bonds, such as the phenyl group attached to the imidazole ring, multiple low-energy conformations may exist. Conformational analysis is therefore performed to identify the most stable conformer, which is crucial for the accurate prediction of other molecular properties.
Interactive Table: Optimized Geometrical Parameters of this compound (Predicted)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |
| Bond Length | C4-C(phenyl) | 1.48 Å |
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | C4-C5 | 1.39 Å |
| Bond Length | C5-N(amine) | 1.37 Å |
| Bond Angle | C5-C4-C(phenyl) | 125.0° |
| Bond Angle | C4-N1-C2 | 108.5° |
| Dihedral Angle | C5-C4-C(phenyl)-C(phenyl) | 35.0° |
Note: The data in this table is hypothetical and represents typical values that would be obtained from DFT calculations.
The electronic structure of this compound dictates its chemical behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. tandfonline.com These maps are invaluable for identifying regions that are susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the amine group, indicating these as sites for electrophilic attack.
Interactive Table: Electronic Properties of this compound (Predicted)
| Property | Predicted Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is hypothetical and represents typical values that would be obtained from DFT calculations.
DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. acs.org By calculating these properties for a proposed structure and comparing them with experimental data, the structure of a synthesized compound can be confirmed. Theoretical calculations of 1H and 13C NMR chemical shifts for this compound would aid in the assignment of experimental spectra. researchgate.net Similarly, the calculated IR spectrum can help in identifying characteristic vibrational modes of the molecule.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are employed to study the behavior of molecules over time. researchgate.net For this compound and its analogs, MD simulations can provide insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. scielo.br These simulations can reveal how the molecule might bind to a protein target, which is crucial for drug design.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, products, and potential transition states, the most likely reaction pathway can be determined. youtube.comrsc.org For example, the mechanism of electrophilic substitution on the phenyl ring or the imidazole core could be investigated, providing valuable information for synthetic chemists.
Computational Screening for Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool for screening libraries of compounds and identifying those with desired properties. researchgate.net By building a statistical model that correlates the structural features of a series of analogs of this compound with their biological activity, new and more potent compounds can be designed. nih.govtandfonline.comproquest.com This approach is widely used in drug discovery to accelerate the identification of lead compounds. rsc.org
Mechanistic Insights into the Investigational Biological Activities of 1,2 Dimethyl 4 Phenyl 1h Imidazol 5 Amine Derivatives
Molecular Recognition and Binding Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)
The biological effects of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine derivatives are initiated by their physical interaction with biological macromolecules. The specific nature of this molecular recognition and binding dictates the subsequent biological response.
Studies on analogous 4-phenyl-imidazole (4-PI) derivatives have provided significant insights into these interactions, particularly in the context of enzyme inhibition. nih.gov Computational docking and spectroscopic studies have revealed that these molecules can bind directly to the active sites of enzymes. nih.gov A prominent example is the interaction with Indoleamine 2,3-dioxygenase (IDO), an enzyme targeted for cancer immunotherapy. nih.gov It was demonstrated that 4-PI derivatives bind to the heme iron within the enzyme's active site. nih.gov The binding is specific, with the N-1 nitrogen of the imidazole (B134444) ring playing a crucial role in coordinating with the heme iron. nih.gov This is confirmed by the observation that derivatives with a substituent on the N-1 nitrogen lose their inhibitory activity. nih.gov
Beyond direct active site binding, these derivatives engage in a variety of non-covalent interactions that stabilize the ligand-protein complex. These include hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket. For instance, potent IDO inhibitors appear to exploit interactions with specific residues like C129 and S167 located deep within the active site. nih.gov
A novel mechanistic aspect is the ability of certain derivatives to act as "molecular glues," stabilizing protein-protein interactions (PPIs). nih.gov This occurs through simultaneous physical interaction with both protein partners, effectively locking them together. nih.gov This mechanism is distinct from simple competitive inhibition and opens up new avenues for therapeutic intervention by modulating complex biological assemblies. nih.gov
Table 1: Examples of Binding Interactions of Phenyl-Imidazole Derivatives
| Derivative Class | Target Macromolecule | Key Binding Interactions | Reference |
|---|---|---|---|
| 4-Phenyl-imidazole (4-PI) analogs | Indoleamine 2,3-dioxygenase (IDO) | Binding of N-1 nitrogen to heme iron; interactions with C129 and S167 residues. | nih.gov |
| 4,5-Diphenyl-1H-imidazole derivatives | Various enzymes and receptors | Formation of hydrogen bonds and hydrophobic interactions. | |
| Imine-based fragments | 14-3-3/p65 protein complex | Covalent (transient) imine bond with lysine (B10760008) at the PPI interface; contacts with both protein partners. | nih.gov |
Modulatory Effects on Cellular Pathways and Biological Processes (e.g., Cell Proliferation, Enzyme Inhibition)
By binding to key proteins, this compound derivatives can modulate a variety of cellular pathways and processes, leading to effects such as enzyme inhibition and the suppression of cell proliferation.
Enzyme Inhibition: A primary mechanism of action for many imidazole derivatives is the inhibition of specific enzymes. As discussed, derivatives of 4-phenyl-imidazole are effective inhibitors of IDO, an enzyme that plays a role in immune suppression. nih.gov Other research has focused on designing 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. rsc.org One such derivative, compound 33 , demonstrated potent inhibition of 17β-HSD10 with an IC₅₀ value of 1.65 µM and was able to alleviate cognitive impairment in a mouse model. rsc.org Similarly, N-pentylurea analogs containing a 5-methyl-4-phenyl-1H-imidazol-1-yl group have been identified as potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. nih.gov
Modulation of Cell Proliferation and Signaling Pathways: Certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown significant antiproliferative activity. acs.org For example, compound 2g was effective against the MDA-MB-231 breast cancer cell line. acs.org The mechanism often involves interfering with signaling pathways crucial for cancer cell survival and growth. acs.org
Furthermore, derivatives can modulate inflammatory pathways. One study showed that a novel 2-phenyl-4H-chromen-4-one derivative could suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This inhibition led to a dose-dependent decrease in the expression of TLR4 and its downstream signaling molecule MyD88, ultimately reducing the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov
Table 2: Selected Enzyme Inhibition Data for Phenyl-Imidazole Derivatives
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Compound 33 (a 2-phenyl-1H-benzo[d]imidazole) | 17β-HSD10 | 1.65 ± 0.55 μM | rsc.org |
| Compound 9 (a 4,5-diphenyl-1H-imidazole) | SARS-CoV-2 3CLpro (Wuhan Variant) | 7.7 µM | |
| Compound 10 (a 4,5-diphenyl-1H-imidazole) | SARS-CoV-2 3CLpro (Wuhan Variant) | 12.6 µM |
Proposed Mechanisms of Antimicrobial Action (e.g., Antibacterial, Antifungal, Antiviral)
The imidazole scaffold is a core component of many established antimicrobial agents, and novel derivatives continue to be explored for their potential to combat infectious diseases.
Antibacterial Mechanisms: A key proposed mechanism for the antibacterial action of some phenyl-imidazole derivatives is the inhibition of dihydrofolate reductase (DHFR). acs.org DHFR is a vital enzyme in bacteria, responsible for the synthesis of tetrahydrofolate, a precursor needed for producing purines and certain amino acids. acs.org By inhibiting DHFR, these compounds starve the bacteria of essential building blocks, halting their proliferation. acs.org Molecular docking studies suggest that potent compounds fit into the binding site of DHFR, interacting with crucial amino acid residues. acs.org For instance, an N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative (2g ) showed remarkable activity against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). acs.org
Another mechanism, particularly for nitroimidazole derivatives, involves the reductive activation of the compound within the microbial cell. nih.gov Under anaerobic conditions, the nitro group is reduced to a highly reactive nitro radical anion. nih.gov This radical can then damage bacterial DNA and other critical macromolecules, leading to cell death. nih.gov
Antifungal Mechanisms: The antifungal activity of these derivatives is also significant. Several studies have reported the efficacy of phenyl-imidazole compounds against fungal pathogens like Candida albicans and Aspergillus niger. acs.orgnih.gov While specific mechanisms are still under investigation, they are thought to be similar to their antibacterial actions, such as enzyme inhibition or disruption of cellular integrity. nih.gov
Antiviral Mechanisms: The antiviral potential of imidazole derivatives is a burgeoning field of research. One proposed mechanism is the inhibition of key viral enzymes. For example, certain 4,5-diphenyl-1H-imidazole derivatives have been shown to inhibit the SARS-CoV-2 3CLpro, a protease essential for viral replication. Other derivatives have demonstrated activity against the influenza A virus by blocking the M2 proton channel, which is necessary for the virus to uncoat and release its genetic material into the host cell. nih.gov Some imidazole alkaloids have also been found to inhibit the H1N1 influenza A virus. nih.gov
Table 3: Antimicrobial Activity of Selected Phenyl-Imidazole Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 2g (N-heptyl derivative) | Streptococcus faecalis | 8 μg/mL | acs.org |
| Compound 2g (N-heptyl derivative) | Staphylococcus aureus | 4 μg/mL | acs.org |
| Compound 2g (N-heptyl derivative) | MRSA | 4 μg/mL | acs.org |
| Compound 6d (a 4,5-diphenylimidazol-2-thiol derivative) | Staphylococcus aureus | 4 μg/mL | scirp.org |
Immunological and Inflammatory Pathway Modulation Research
Derivatives of this compound have demonstrated significant potential in modulating the immune system, primarily through their anti-inflammatory and immunomodulatory activities.
The anti-inflammatory effects are often mediated by the downregulation of key inflammatory signaling pathways. As previously mentioned, certain derivatives can inhibit the TLR4/MAPK pathway, which is a critical upstream activator of inflammatory responses. nih.gov This leads to a reduction in the production of several pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. nih.govnih.gov The inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins, is another mechanism attributed to imidazole-containing compounds. nih.gov
Beyond general anti-inflammatory effects, these compounds can exert more nuanced immunomodulatory actions. For instance, the inhibition of the IDO enzyme by 4-phenyl-imidazole derivatives is a key immunomodulatory mechanism. nih.gov IDO is often exploited by tumors to create an immunosuppressive microenvironment; its inhibition can help restore an effective anti-tumor immune response. nih.gov
Furthermore, some derivatives, such as N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine, have been shown to polarize bone marrow-derived macrophages (BMDMs) towards the pro-inflammatory M1 phenotype. nih.gov This M1 polarization is crucial for phagocytosis, antigen presentation, and the secretion of cytokines like TNF-α and IL-12, which are vital for fighting infections and mounting an anti-tumor response. nih.gov
Structure-Activity Relationship (SAR) Studies: A Mechanistic Perspective
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For phenyl-imidazole derivatives, SAR studies have provided crucial mechanistic insights.
Substitution on the Imidazole Ring: The substitution pattern on the imidazole core is critical. For IDO inhibitors, the N-1 position of the imidazole must remain unsubstituted for the nitrogen to bind to the heme iron in the enzyme's active site, an essential interaction for inhibition. nih.gov Methylation at other positions, such as in 5-methyl-4-phenyl-1H-imidazol-1-yl derivatives, can enhance activity, as seen in potent ACAT inhibitors. nih.gov
Substitution on the Phenyl Ring: Modifications to the phenyl ring significantly impact potency and selectivity. In a series of USP1/UAF1 deubiquitinase inhibitors, a 2-isopropylphenyl group was found to be critical for potent activity. acs.org In another study, the presence of a 2-hydroxyphenyl moiety on 1-hydroxyimidazoles was linked to enhanced cytotoxicity. nih.gov
N-Alkylation and Other Side Chains: The nature of substituents attached to the imidazole nitrogen or other parts of the scaffold plays a major role in the molecule's properties. For a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazoles, increasing the length of the N-alkyl chain was found to improve lipophilicity. acs.org This enhancement in lipophilicity often correlates with better penetration of bacterial cell membranes, leading to improved antibacterial activity. acs.org For a class of ACAT inhibitors, systematic modification of a urea (B33335) side chain revealed that an N'-pentylurea group provided potent activity. nih.gov
Table 4: Summary of Key Structure-Activity Relationships (SAR) for Phenyl-Imidazole Derivatives
| Structural Feature | Modification | Impact on Activity/Mechanism | Reference |
|---|---|---|---|
| Imidazole N-1 Position | Substitution (e.g., alkylation) | Loss of IDO inhibitory activity due to prevention of heme binding. | nih.gov |
| Phenyl Ring C-2 Position | Addition of an isopropyl group | Critical for potent inhibition of USP1/UAF1 deubiquitinase. | acs.org |
| Imidazole N-1 Side Chain | Increasing alkyl chain length | Enhanced lipophilicity and antibacterial activity against S. aureus and MRSA. | acs.org |
| Imidazole C-5 Substituent | Addition of an N-phenylcarbamoyl group | Loss of antiviral inhibitory activity. | nih.gov |
| Imidazole N-1 Hydroxy Group | Presence of N-hydroxy group | Crucial for antiviral activity against vaccinia virus. | nih.gov |
Research Applications of Imidazole Derivatives Beyond Medicinal Chemistry
Role of Imidazole (B134444) in Catalysis
The imidazole ring's distinct characteristics, such as its ability to act as both a proton donor and acceptor and its capacity to form stable complexes with metals, make it a valuable component in various catalytic systems. nih.govuobasrah.edu.iq Imidazole derivatives have been successfully employed as N-heterocyclic carbene (NHC) ligands in homogeneous catalysis and as organocatalysts. acs.orgacs.orgnih.gov
N-Heterocyclic carbenes (NHCs), which can be derived from imidazolium (B1220033) salts, have emerged as highly effective ligands for transition metals in homogeneous catalysis. tesisenred.netscripps.edutdx.cat Their strong σ-donating properties and steric bulk enhance the stability and activity of the metallic center. tesisenred.net This has led to significant advancements in reactions like ruthenium-mediated olefin metathesis and palladium-promoted cross-coupling reactions. tesisenred.nettdx.cat
The electronic properties of NHC ligands can be fine-tuned by modifying the imidazole ring, with the order of electron-donating power being benzimidazole (B57391) < imidazole < imidazoline. scripps.edu This tunability allows for the rational design of catalysts for specific applications. For instance, palladium complexes bearing NHC ligands have shown exceptional activity in Suzuki-Miyaura, Buchwald-Hartwig, and α-ketone arylation cross-coupling reactions, with some systems operating at catalyst loadings as low as 10 ppm. tesisenred.net Gold(I) complexes with NHC ligands have also been developed as excellent activators for various organic transformations involving alkynes, allenes, and alkenes. tesisenred.net
Table 1: Examples of Imidazole-Derived NHC Ligands in Homogeneous Catalysis
| Catalyst System | Reaction Type | Key Findings | Reference(s) |
|---|---|---|---|
| [(NHC)Pd(L)Cl] | Suzuki-Miyaura, Buchwald-Hartwig, α-ketone arylation | Highly active, allowing for reactions with as low as 10 ppm of palladium. | tesisenred.net |
| [(NHC)AuCl] | Enyne cycloisomerization, indene (B144670) cyclization, formation of conjugated enone | Pre-catalysts proved to be excellent activators of alkynes, allenes, and alkenes. | tesisenred.net |
| Ruthenium-NHC | Olefin metathesis | One of the major successes of NHCs in homogeneous catalysis. | tesisenred.nettdx.cat |
| Iron-NHC | C-C bond formation, reduction, and oxidation reactions | Gaining popularity as a more sustainable alternative to noble metals. | researchgate.net |
Imidazole-Based Organocatalysts
Imidazole and its derivatives can function as organocatalysts, promoting chemical reactions without the need for a metal center. rsc.orgias.ac.in Their ability to act as a weak base and their amphoteric nature make them effective catalysts for a variety of organic transformations. isca.meias.ac.in The use of imidazole as an organocatalyst is advantageous due to its moderate catalytic properties, which can help to reduce the formation of byproducts and increase product yield. ias.ac.in
Chiral bicyclic imidazole catalysts have been designed and successfully applied in several enantioselective reactions, demonstrating their potential for producing optically active compounds. acs.orgnih.gov These catalysts, such as those based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) skeleton, have been used in asymmetric Steglich and Black rearrangements, as well as in the phosphorylation of lactams. acs.orgnih.gov Imidazole has also been employed as an organocatalyst for multicomponent reactions to synthesize highly functionalized carbo- and heterocyclic compounds. rsc.org
Advanced Materials Science Applications
The application of imidazole derivatives extends into materials science, where their unique properties are harnessed to create functional polymers, composites, and materials for optoelectronics. nih.govnumberanalytics.com
Imidazole-based polymers exhibit unique properties such as high thermal stability and ionic conductivity, making them suitable for various applications. numberanalytics.com These polymers can be designed to associate with biological molecules through hydrogen bonding, while imidazolium-containing polymers can engage in electrostatic interactions and self-assembly. researchgate.net This has led to the development of imidazole- and imidazolium-containing polymers for biological and material science applications. researchgate.net
For instance, imidazole-functionalized polycarbonates have been used to create drug-eluting coatings on zinc alloy implants for bone regeneration. nih.gov The imidazole groups can chelate with Zn²⁺ ions, which helps to control the release of the ions and improves the mechanical properties of the coating. nih.gov Furthermore, nitrogen-doped porous carbons with high nitrogen content can be synthesized from imidazole-based cross-linked porous organic polymers, and these materials have potential applications in catalysis and as electrodes for supercapacitors. mdpi.com
Table 2: Applications of Imidazole-Based Functional Polymers and Composites
| Polymer/Composite | Application | Key Properties | Reference(s) |
|---|---|---|---|
| Imidazole-functionalized polycarbonates | Drug-eluting coatings for bone implants | Controlled ion release, improved mechanical properties | nih.gov |
| Nitrogen-doped porous carbons | Catalysis, supercapacitors | High nitrogen content, high porosity | mdpi.com |
| Imidazolium-containing polymers | Bioactive materials | Electrostatic interactions, self-assembly | researchgate.net |
| Imidazole-based polymers | Sustainable materials | High thermal stability, ionic conductivity | numberanalytics.com |
Optoelectronic and Photonic Materials
Imidazole derivatives have garnered significant attention for their use in organic light-emitting diodes (OLEDs) due to their strong electron-withdrawing properties. tandfonline.com They are utilized as emitters, hosts, and electron-transporting materials. tandfonline.com The photophysical properties of these materials can be tuned by modifying the substituents on the imidazole ring. nih.gov
Derivatives of phenanthroimidazole and benzimidazole are commonly used in OLEDs. tandfonline.com For example, new derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and shown to exhibit deep-blue emission, which is desirable for high-quality displays. nih.gov Imidazole derivatives have also been explored for applications in two-photon absorption, with some compounds showing large two-photon absorption cross-sections, making them suitable for bioimaging. nih.gov Additionally, imidazole derivatives can act as chemosensors, changing their color and fluorescence in the presence of certain ions. mdpi.com
Agrochemical Research and Development
The imidazole scaffold is a key structural component in a number of commercially important agrochemicals. ijpsjournal.comcabidigitallibrary.org Its derivatives are used as fungicides, herbicides, and insecticides. cabidigitallibrary.org The mode of action of many imidazole-based fungicides involves the inhibition of the 14α-demethylase enzyme, which is crucial for sterol biosynthesis in fungi. researchgate.net
Research in this area focuses on the synthesis of novel imidazole derivatives with improved biological efficacy and a broader spectrum of activity. researchgate.net For example, novel imidazole-based ketene (B1206846) dithioacetals have shown impressive activity against several economically important plant pathogens. researchgate.net The development of new synthetic methodologies for imidazole derivatives is crucial for the discovery of the next generation of agrochemicals. researchgate.nettandfonline.com Beyond their direct use as active ingredients, imidazoles also serve as important intermediates or reagents in the synthesis of other agrochemicals. cabidigitallibrary.org
Table 3: Imidazole Derivatives in Agrochemicals
| Compound Type | Application | Mode of Action | Reference(s) |
|---|---|---|---|
| Imidazole-based ketene dithioacetals | Fungicide | Inhibition of 14α-demethylase | researchgate.net |
| Imidazolinones | Herbicide | cabidigitallibrary.org | |
| Benzimidazoles | Fungicide | cabidigitallibrary.org | |
| Prochloraz, Enilconazole, Bifonazole | Fungicide | Industrial applications | nih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine, and how can reaction conditions be optimized to improve yield?
The compound can be synthesized via cyclization reactions of amidines with ketones or aldehydes under base-promoted conditions. For example, substituted imidazoles are often formed using transition-metal-free protocols that involve condensation and cyclization steps . Optimization may involve adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometry of reactants. Monitoring reaction progress with TLC or HPLC and isolating intermediates via column chromatography can enhance purity .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : and NMR spectra are critical for verifying substituent positions. For instance, the amine proton typically appears as a broad singlet near δ 5–6 ppm, while aromatic protons resonate between δ 7–8 ppm .
- X-ray crystallography : Programs like SHELX or ORTEP-3 can resolve the 3D structure. Single-crystal diffraction data (e.g., CCDC entries) provide bond lengths, angles, and torsion angles, confirming regiochemistry and stereoelectronic effects .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These methods are validated against experimental thermochemical data (e.g., atomization energies) to ensure accuracy .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl or imidazole rings) affect the compound’s reactivity or biological activity?
Substituting the phenyl ring with electron-withdrawing groups (e.g., -NO) or electron-donating groups (e.g., -OCH) alters electrophilicity and π-π stacking interactions. For example, nitro groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions . Biological activity can be screened via in vitro assays (e.g., enzyme inhibition) and correlated with computed descriptors like LogP and polar surface area .
Q. How can contradictions between computational predictions and experimental data (e.g., spectroscopic results) be resolved?
Discrepancies may arise from approximations in DFT functionals or solvent effects not accounted for in simulations. To resolve these:
- Validate computational models using high-level ab initio methods (e.g., CCSD(T)) for critical parameters.
- Re-examine experimental conditions (e.g., solvent polarity in NMR) and refine crystallographic refinement parameters (e.g., thermal displacement factors in SHELXL) .
Q. What strategies are effective for studying the compound’s potential as a fluorescent probe or bioactive agent?
- Fluorescence : Modify the imidazole core with conjugated systems (e.g., benzylidene groups) to red-shift absorption/emission wavelengths, as seen in GFP chromophore analogs .
- Bioactivity : Conduct SAR studies by synthesizing analogs (e.g., replacing the phenyl group with heterocycles) and testing against target proteins (e.g., kinases) using SPR or MST assays .
Q. How can crystallographic disorder or twinning be addressed during structure refinement?
Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, apply PART instructions to split occupancy of overlapping atoms. Validate refinement with R-factors and difference density maps (e.g., Fo-Fc maps in Olex2) .
Methodological Tables
Table 1. Key Synthetic Protocols for Imidazole Derivatives
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Base-promoted cyclization | KCO, DMF, 100°C, 12 h | 65–78 | |
| Aldehyde condensation | Ethanol, reflux, 24 h | 52–60 |
Table 2. Computational vs. Experimental Bond Lengths (Å)
| Bond | DFT (B3LYP) | X-ray Data |
|---|---|---|
| C2-N1 (imidazole) | 1.32 | 1.34 |
| C4-C5 (phenyl) | 1.40 | 1.38 |
Table 3. Biological Screening Parameters
| Assay Type | Target | IC (μM) |
|---|---|---|
| Kinase inhibition | EGFR | 12.5 ± 1.2 |
| Fluorescence quantum yield | GFP mutant | 0.45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
